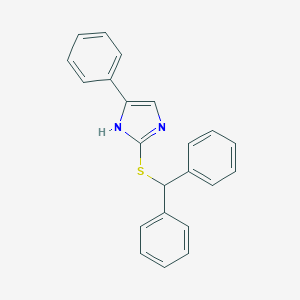
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole is an organic compound that features a benzhydrylsulfanyl group attached to an imidazole ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylsulfanyl-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzhydrylsulfanyl Group: The benzhydrylsulfanyl group can be introduced via a nucleophilic substitution reaction where a benzhydryl halide reacts with a thiol to form the benzhydrylsulfanyl moiety.
Substitution with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction where the imidazole ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding reduced products.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-benzhydrylsulfanyl-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzhydrylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzhydrylsulfinyl)-4-phenyl-1H-imidazole: Similar structure but with a sulfinyl group instead of a sulfanyl group.
2-(benzhydrylsulfonyl)-4-phenyl-1H-imidazole: Contains a sulfonyl group, which can affect its reactivity and biological activity.
4-phenyl-1H-imidazole: Lacks the benzhydrylsulfanyl group, making it less lipophilic and potentially less active in certain applications.
Uniqueness
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole is unique due to the presence of the benzhydrylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
311782-49-7 |
|---|---|
Fórmula molecular |
C22H18N2S |
Peso molecular |
342.5g/mol |
Nombre IUPAC |
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C22H18N2S/c1-4-10-17(11-5-1)20-16-23-22(24-20)25-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,21H,(H,23,24) |
Clave InChI |
IHWOBIIDIVJCRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B392318.png)
![2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE](/img/structure/B392320.png)
![2-(2-hydroxyethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392322.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl acetate](/img/structure/B392324.png)
![ETHYL (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392325.png)


![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B392330.png)
![4-[Bis(2-hydroxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B392331.png)
![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392333.png)
![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B392334.png)

![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B392337.png)
![phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone](/img/structure/B392338.png)
